1-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
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Overview
Description
1-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is a complex organic compound with a unique structure that includes a bromophenyl group, a sulfonyl group, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Sulfonylation: The sulfonyl group is introduced through a reaction with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the phenyl rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like FeBr3.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
1-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-bromophenyl)sulfonyl]-2,2,4,7-tetramethyl-1,2-dihydroquinoline
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
- 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one
Uniqueness
1-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its combination of a tetrahydroquinoline core with a bromophenyl and sulfonyl group. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C22H21BrN2O2S |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-methyl-N-phenyl-3,4-dihydro-2H-quinolin-4-amine |
InChI |
InChI=1S/C22H21BrN2O2S/c1-16-15-21(24-18-7-3-2-4-8-18)20-9-5-6-10-22(20)25(16)28(26,27)19-13-11-17(23)12-14-19/h2-14,16,21,24H,15H2,1H3 |
InChI Key |
JNCGTSPFAPSPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br)NC4=CC=CC=C4 |
Origin of Product |
United States |
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